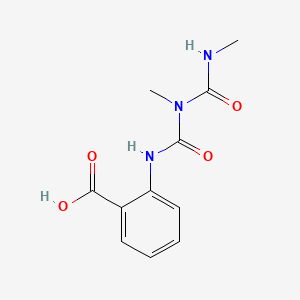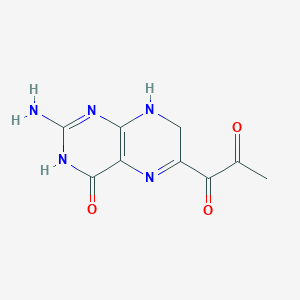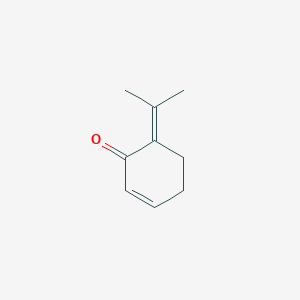![molecular formula C4H2N2OS B14437256 [1,3]Thiazolo[4,5-d][1,3]oxazole CAS No. 80187-07-1](/img/structure/B14437256.png)
[1,3]Thiazolo[4,5-d][1,3]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[4,5-d][1,3]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is part of a larger family of thiazole and oxazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-d][1,3]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thioamides with α-haloketones, which leads to the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Thiazolo[4,5-d][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring structure
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Applications De Recherche Scientifique
[1,3]Thiazolo[4,5-d][1,3]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[4,5-d][1,3]oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring.
Oxazole: Contains an oxygen and nitrogen atom in a five-membered ring.
Thiazolothiazole: Contains two thiazole rings fused together
Uniqueness
[1,3]Thiazolo[4,5-d][1,3]oxazole is unique due to its fused ring structure, which combines the properties of both thiazole and oxazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
80187-07-1 |
|---|---|
Formule moléculaire |
C4H2N2OS |
Poids moléculaire |
126.14 g/mol |
Nom IUPAC |
[1,3]thiazolo[4,5-d][1,3]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-5-3-4(7-1)8-2-6-3/h1-2H |
Clé InChI |
OJADJQCOHXOBDN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(O1)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






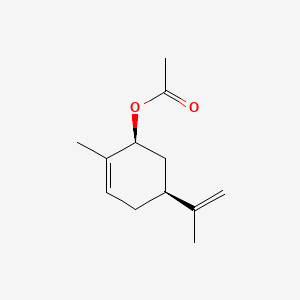

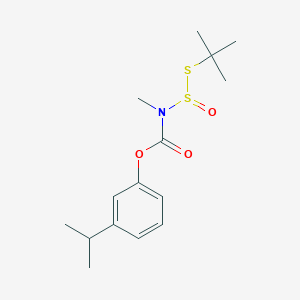

![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
